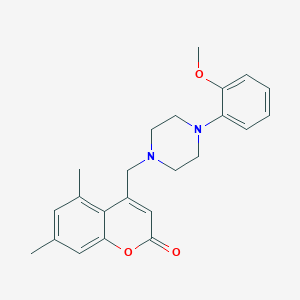

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a chromen-2-one core with dimethyl substitutions at positions 5 and 7. It has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical properties.

Mécanisme D'action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with these receptors can affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

It is known that the compound has a high affinity for α1-ars, which suggests that it could have significant effects on the physiological processes regulated by these receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine.

Chromen-2-one Core Synthesis: The chromen-2-one core is synthesized by the condensation of 5,7-dimethyl-4-hydroxycoumarin with formaldehyde.

Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the chromen-2-one core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand for various biological receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trazodone: An arylpiperazine-based compound with similar receptor affinity.

Naftopidil: Another alpha1-adrenergic receptor antagonist with a piperazine moiety.

Urapidil: A compound with structural similarities and similar pharmacological effects.

Uniqueness

4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core and the presence of the 2-methoxyphenyl group on the piperazine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a hybrid molecule combining a coumarin structure with a piperazine moiety. This combination has generated interest due to the potential biological activities associated with both structural components. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula for the compound is C21H22N2O5. The structure consists of a coumarin core substituted with a piperazine ring, which is further substituted with a methoxyphenyl group. The presence of these functional groups is believed to influence its biological activity significantly.

1. Anticholinesterase Activity

Recent studies have shown that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. For instance, one derivative demonstrated an IC50 value of 1.52 μM , indicating potent activity against AChE. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease, where AChE inhibition can enhance cholinergic transmission .

2. Monoamine Oxidase Inhibition

The compound also shows inhibitory effects on monoamine oxidase (MAO), particularly MAO-A. One study reported IC50 values of 6.97 μM and 7.65 μM for specific derivatives against MAO-A, compared to the reference compound pargyline (IC50 = 10.9 μM) . This activity is relevant for mood disorders and depression treatments, as MAO inhibitors can increase levels of neurotransmitters like serotonin and dopamine.

3. Antiproliferative Activity

The antiproliferative effects of the compound have been assessed against various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that certain derivatives possess significant growth-inhibitory effects on these cancer cells, with IC50 values reflecting their potency .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is critical for optimizing the efficacy of this compound. Key findings include:

- Substituent Effects : The presence of the methoxy group at the 2-position on the phenyl ring enhances AChE inhibitory activity compared to other substitutions .

- Linker Length : Variations in the length of the carbon linker between the coumarin and piperazine moieties affect biological activity; shorter linkers may reduce efficacy in some cases .

Table 1: Biological Activity Summary

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : In a study involving animal models, derivatives were shown to improve cognitive function and reduce neurodegeneration markers in conditions mimicking Alzheimer’s disease.

- Cancer Treatment : Clinical evaluations indicated that compounds based on this structure could be integrated into treatment regimens for specific cancers, showing promise in enhancing patient outcomes through targeted therapy.

Propriétés

IUPAC Name |

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(14-22(26)28-21(23)13-16)15-24-8-10-25(11-9-24)19-6-4-5-7-20(19)27-3/h4-7,12-14H,8-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINHJQCLFRAFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.